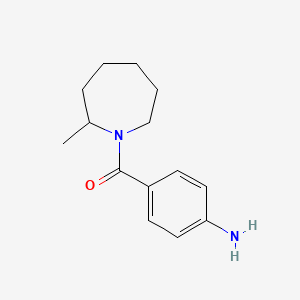
(4-Aminophenyl)-(2-methylazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminophenyl)-(2-methylazepan-1-yl)methanone, also known as U-47700, is a synthetic opioid that was first developed in the 1970s by a team of researchers at Upjohn Pharmaceuticals. The compound has been studied extensively for its potential use as a painkiller and has also been found to have psychoactive effects. In recent years, U-47700 has gained popularity as a recreational drug, leading to concerns about its safety and potential for abuse.
Mechanism of Action
(4-Aminophenyl)-(2-methylazepan-1-yl)methanone acts as a selective agonist of the μ-opioid receptor, which is the primary target of opioid drugs. The compound binds to the receptor and activates it, leading to a decrease in the perception of pain and a feeling of euphoria. However, (4-Aminophenyl)-(2-methylazepan-1-yl)methanone also has significant effects on other opioid receptors, including the κ-opioid receptor and the δ-opioid receptor, which could contribute to its psychoactive effects.
Biochemical and Physiological Effects
(4-Aminophenyl)-(2-methylazepan-1-yl)methanone has been found to have a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. The compound has also been found to have significant effects on the cardiovascular system, including changes in blood pressure and heart rate. In addition, (4-Aminophenyl)-(2-methylazepan-1-yl)methanone has been found to have effects on the gastrointestinal system, including nausea and vomiting.
Advantages and Limitations for Lab Experiments
(4-Aminophenyl)-(2-methylazepan-1-yl)methanone has several advantages for use in lab experiments, including its potency and selectivity for the μ-opioid receptor. However, the compound also has significant limitations, including its potential for respiratory depression and its psychoactive effects, which could interfere with experimental results.
Future Directions
There are several future directions for research on (4-Aminophenyl)-(2-methylazepan-1-yl)methanone, including the development of safer and more effective painkillers based on the compound's structure. In addition, further research is needed to understand the mechanisms underlying (4-Aminophenyl)-(2-methylazepan-1-yl)methanone's psychoactive effects and to develop strategies for mitigating these effects. Finally, research is needed to understand the long-term effects of (4-Aminophenyl)-(2-methylazepan-1-yl)methanone use on the brain and body, particularly in the context of recreational use.
Synthesis Methods
The synthesis of (4-Aminophenyl)-(2-methylazepan-1-yl)methanone involves several steps, starting with the reaction of 4-chlorobenzonitrile with 2-methylazepan-1-amine to form 4-(2-methylazepan-1-yl)benzonitrile. This intermediate is then reduced with lithium aluminum hydride to form 4-(2-methylazepan-1-yl)benzyl alcohol, which is subsequently reacted with hydrochloric acid and thionyl chloride to form (4-Aminophenyl)-(2-methylazepan-1-yl)methanone.
Scientific Research Applications
(4-Aminophenyl)-(2-methylazepan-1-yl)methanone has been studied extensively for its potential use as a painkiller. In animal studies, the compound has been found to have potent analgesic effects, with a potency similar to that of morphine. However, (4-Aminophenyl)-(2-methylazepan-1-yl)methanone has also been found to have significant respiratory depression effects, which could limit its usefulness as a painkiller.
properties
IUPAC Name |
(4-aminophenyl)-(2-methylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-5-3-2-4-10-16(11)14(17)12-6-8-13(15)9-7-12/h6-9,11H,2-5,10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEMQZDJINTXTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCN1C(=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)-(2-methylazepan-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Hydroxy-3-phenylmethoxypropyl)-methylamino]butanoic acid](/img/structure/B7578086.png)
![2-[(4-Methoxy-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578091.png)
![N-methyl-N-[2-(methylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7578101.png)
![2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578106.png)
![2-[(4-Bromophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578113.png)
![2-[(4-Bromo-2-chloro-6-methylphenoxy)methyl]prop-2-enoic acid](/img/structure/B7578115.png)
![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7578123.png)

![4-methyl-2-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7578139.png)
![(E)-3-[4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7578141.png)
![4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid](/img/structure/B7578173.png)


![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine](/img/structure/B7578197.png)